Boc-Phe-OSu

Catalog No.
S794518
CAS No.
3674-06-4
M.F
C18H22N2O6
M. Wt
362,38 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe-OSu

CAS Number

3674-06-4

Product Name

Boc-Phe-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Molecular Formula

C18H22N2O6

Molecular Weight

362,38 g/mole

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Phe-OSu;3674-06-4;Boc-L-phenylalanineN-hydroxysuccinimideester;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)-l-phenylalaninate;EINECS222-939-7;AmbotzBAA5880;AC1Q6LKK;N-Boc-Phe-(Succinimidyl)OH;15481_ALDRICH;SCHEMBL1032021;15481_FLUKA;MolPort-003-926-814;NHUCANAMPJGMQL-ZDUSSCGKSA-N;AC1L3264;ZINC2384958;4662AB;AR-1D4515;AM82169;VA50211;AK-81147;AM001816;KB-48353;ST2412709;FT-0634953;K-0058

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Synthesis:

Boc-Phe-OSu is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique to create peptides, which are chains of amino acids. Boc-Phe-OSu, with its "Boc" protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus, allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation []. This property makes it a crucial tool for researchers studying protein function, structure, and interactions, as well as for developing novel therapeutic peptides [].

Drug Discovery and Development:

Boc-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates []. The NHS ester group of Boc-Phe-OSu enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems. These systems can potentially improve drug efficacy and target specific cells or tissues [].

Protein Chemistry:

Boc-Phe-OSu finds applications in protein chemistry research. It can be used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group. This technique, known as protein labeling, allows researchers to study protein-protein interactions, protein localization within cells, and protein activity [].

Boc-Phe-OSu (N-tert-Butyloxycarbonyl-L-phenylalanine succinimidyl ester) is a synthetic compound commonly used in peptide synthesis []. It is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid group is activated as a succinimidyl ester (OSu) for conjugation reactions []. Due to its activated ester functionality, Boc-Phe-OSu serves as a valuable building block for incorporating L-phenylalanine residues into peptide chains during the process of chemical peptide synthesis [].


Molecular Structure Analysis

Boc-Phe-OSu possesses a unique molecular structure with several key features:

  • Boc protecting group: The tert-butyloxycarbonyl (Boc) group attached to the N-terminus protects the amino group, preventing unwanted side reactions during peptide synthesis [].
  • L-phenylalanine core: The central portion of the molecule is L-phenylalanine, an essential amino acid containing an aromatic phenyl ring and a side chain with a carboxylic acid group [].
  • Succinimidyl ester (OSu): The C-terminus of the molecule is modified with a succinimidyl ester (OSu) group. This activated ester functionality allows Boc-Phe-OSu to react readily with the primary amine group of another peptide or protein, forming a stable amide bond [].

Chemical Reactions Analysis

  • Peptide bond formation: Boc-Phe-OSu reacts with the N-terminal amine group of another peptide chain. The OSu group is displaced by the amine, forming an amide bond and incorporating the L-phenylalanine residue into the growing peptide chain [].

Balanced chemical equation (using R-peptide to represent the existing peptide chain):

Boc-Phe-OSu + R-NH2 -> Boc-Phe-R + NHS

Here, Boc-Phe-R represents the elongated peptide chain with the added phenylalanine residue, and NHS is a byproduct (N-hydroxysuccinimide).


Physical And Chemical Properties Analysis

  • Solid form: Boc-Phe-OSu is likely a white or off-white crystalline solid at room temperature [, ].
  • Solubility: It is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) [].
  • Stability: The Boc protecting group offers stability to the molecule, but the activated ester group might be susceptible to hydrolysis under acidic or basic conditions [].

Boc-Phe-OSu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the N-terminal amine of another peptide, allowing for the controlled addition of L-phenylalanine during peptide chain construction [].

Boc-Phe-OSu can pose some safety concerns:

  • Mild irritant: It might cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential allergen: The Boc protecting group has been linked to allergic reactions in some individuals [].

Precautions should be taken when handling Boc-Phe-OSu, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

XLogP3

2

Other CAS

3674-06-4

Dates

Modify: 2023-08-15

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